Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate
Description
Ethyl 7-chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate is a heterocyclic compound featuring a benzazepine core (a seven-membered ring containing one nitrogen atom) with a ketone group at position 5, a chlorine substituent at position 7, and an ethyl ester moiety at position 3. Its molecular formula is C₁₃H₁₄ClNO₃, and it serves as a key intermediate in pharmaceutical synthesis, particularly for derivatives like tolvaptan, a vasopressin receptor antagonist . The compound is synthesized via a one-step reaction using sulfuric acid, achieving a high yield (95%) through optimized reactant ratios and acid concentration .
Properties
Molecular Formula |
C13H14ClNO3 |
|---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
ethyl 7-chloro-5-oxo-1,2,3,4-tetrahydro-1-benzazepine-4-carboxylate |
InChI |
InChI=1S/C13H14ClNO3/c1-2-18-13(17)9-5-6-15-11-4-3-8(14)7-10(11)12(9)16/h3-4,7,9,15H,2,5-6H2,1H3 |
InChI Key |
RTNOLJHDGQBEJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCNC2=C(C1=O)C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate typically involves multiple steps. One common method starts with parachloroaniline, which reacts with paratoluensulfonyl chloride under alkaline conditions to protect the amino groups. This intermediate is then coupled with ethyl 4-bromobutyrate to form a compound that is subsequently hydrolyzed and acidified. The resulting compound is converted to acyl chloride using thionyl chloride, followed by a Friedel-Crafts acylation reaction to achieve intramolecular cyclization. Finally, the tosyl groups are removed to yield the target product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove halogen atoms.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: It serves as a precursor for the development of drugs targeting specific medical conditions, such as cardiovascular diseases and neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate involves its interaction with specific molecular targets. For instance, it acts as a selective, competitive antagonist of the arginine vasopressin V2 receptor, which is involved in regulating water balance in the body. By blocking this receptor, the compound can influence various physiological processes, including water reabsorption in the kidneys .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to three structurally related molecules: tolvaptan , 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (core structure), and ethyl 7-chloro-2,3,4,5-tetrahydro-4-oxo-5-phenyl-1H-1,5-benzodiazepine-1-carboxylate (Arfendazam). Key differences are outlined below:
Physicochemical and Reactivity Differences
- Solubility : The ethyl ester in the target compound enhances lipophilicity compared to the hydroxylated tolvaptan, which has greater aqueous solubility . Arfendazam’s phenyl group further increases hydrophobicity .
- Reactivity : The ketone at C5 in the target compound and core benzazepine is susceptible to nucleophilic attacks, whereas tolvaptan’s hydroxyl group at C5 enables conjugation reactions .
- Crystallography : Hydrogen-bonding patterns differ significantly. The target compound’s ester and ketone groups form weaker, less directional interactions compared to tolvaptan’s hydroxyl-mediated networks, impacting crystal packing .
Biological Activity
Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClNO5S |
| Molecular Weight | 421.892 g/mol |
| CAS Number | 1133419-00-7 |
| IUPAC Name | Ethyl 7-chloro-1-(4-methylphenyl)sulfonyl-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate |
Pharmacological Profile
Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-benzazepine derivatives have been studied for various biological activities:
- Antitumor Activity : Research indicates that derivatives of benzazepines exhibit significant activity against various cancer cell lines. For instance, compounds related to this class have shown efficacy in inhibiting tumor growth by targeting specific pathways involved in cancer proliferation .
- Antimicrobial Effects : Some studies have reported that benzazepine derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .
- Neuropharmacological Effects : The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may act as a selective agonist for certain serotonin receptors, which are crucial in mood regulation .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzazepine structure can significantly influence biological activity. Key findings include:
- Chlorine Substitution : The presence of chlorine at the 7-position enhances the compound's affinity for its biological targets, increasing its potency .
- Carboxylate Group : The carboxylate moiety is essential for maintaining solubility and facilitating interaction with biological membranes .
Case Study 1: Antitumor Efficacy
In a study assessing the antitumor effects of various benzazepine derivatives, Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The compound was tested alongside doxorubicin to evaluate potential synergistic effects. Results indicated a notable increase in apoptosis rates when combined with doxorubicin, suggesting its utility as an adjuvant therapy .
Case Study 2: Neuropharmacological Assessment
A pharmacokinetic study evaluated the effects of Ethyl 7-Chloro on food intake and weight management in rodent models. The compound exhibited a dose-dependent reduction in food intake and body weight gain, indicating its potential as an anti-obesity agent through modulation of serotonin receptors .
Q & A
Basic Research Questions
Q. How can spectroscopic methods be used to confirm the identity and purity of Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the benzazepine backbone, ethyl ester group (), and chloro substituent. For example, the ethyl group typically shows a triplet (~1.2–1.4 ppm) and quartet (~4.1–4.3 ppm) in -NMR .
- Infrared (IR) Spectroscopy : Confirm the carbonyl (C=O) stretch of the oxo group (~1680–1720 cm) and ester C-O-C stretch (~1200–1300 cm).
- Mass Spectrometry (MS) : Use high-resolution MS to match the molecular ion peak with the empirical formula (, exact mass 280.07 Da) .
Q. What are the standard synthetic routes for this compound, and how can intermediates be characterized?
- Methodology :
- Stepwise Condensation : React 7-chloro-5-oxo-1H-1-benzazepine-4-carboxylic acid with ethanol under acid catalysis (e.g., ) to form the ethyl ester. Monitor progress via thin-layer chromatography (TLC) .
- Intermediate Analysis : Use -NMR to confirm the esterification (appearance of ethyl group signals) and HPLC to assess purity (>95%) before proceeding .
- Recrystallization : Purify the final product using ethanol or ethyl acetate to remove unreacted starting materials .
Q. How can analytical techniques validate the compound’s purity for pharmacological studies?
- Methodology :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. A purity threshold of ≥95% is typical for research-grade material .
- Melting Point Analysis : Compare observed melting points (e.g., 375–377 K) with literature values to detect impurities .
Advanced Research Questions
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction (XRD)?
- Methodology :
- Solvent Screening : Test slow evaporation in ethanol, methanol, or dichloromethane. Ethanol often yields well-diffracting crystals due to moderate polarity .
- Temperature Control : Crystallize at 276–278 K to slow nucleation and reduce defects.
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a Bruker diffractometer. Ensure completeness >99% and .
Q. How can SHELX software be applied to resolve contradictions in crystallographic refinement?
- Methodology :
- Data Handling : Process raw data with SADABS for absorption correction. Use SHELXL for least-squares refinement, adjusting displacement parameters () for heavy atoms (e.g., Cl) .
- Validation : Check -factors () and residual electron density (<1.0 eÅ) to confirm model accuracy.
- Hydrogen Bonding : Use Olex2 to visualize O–H···O and C–H···O interactions (e.g., dimer formation via O1–H1···O5 in related structures) .
Q. What graph set analysis approaches are suitable for characterizing hydrogen-bonding networks in benzazepine derivatives?
- Methodology :
- Etter’s Notation : Classify motifs (e.g., for dimeric rings) based on donor-acceptor distances and angles. For example, inversion dimers linked by O–H···O bonds form patterns .
- Software Tools : Use Mercury or PLATON to generate topology descriptors and compare with databases like the Cambridge Structural Database (CSD) .
Q. How can discrepancies in pharmacological activity data be addressed across studies?
- Methodology :
- Structural Analog Comparison : Compare IC values of benzazepine derivatives (e.g., acetylcholinesterase inhibition in cyclohexenone analogs) to identify substituent effects .
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like GABA receptors, accounting for stereoelectronic effects of the chloro and ester groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
